molecular formula C24H17NO8 B2425272 (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate CAS No. 622792-30-7

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Cat. No. B2425272
CAS RN: 622792-30-7
M. Wt: 447.399
InChI Key: JDCAJURBSVNGIG-JJFYIABZSA-N
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Description

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C24H17NO8 and its molecular weight is 447.399. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer and Antimicrobial Activity : A study by Pansare, Shelke, and Shinde (2017) on similar compounds, including derivatives of (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-substituted acid, revealed significant anticancer and antimicrobial activities. Compounds demonstrated high antibacterial and antifungal activity, and some were active against human breast cancer cell lines, suggesting potential in developing anticancer drugs (Pansare, Shelke, & Shinde, 2017).

  • Immunomodulatory and Tyrosinase Inhibitor Properties : Rodrigues, Martinho, and Afonso (2015) synthesized a compound structurally related to (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate. They noted its potential as an immunomodulator and tyrosinase inhibitor, indicating applications in areas like skin pigmentation disorders and immune system regulation (Rodrigues, Martinho, & Afonso, 2015).

  • Synthesis and Theoretical Studies of Related Compounds : A study by Al-Amiery et al. (2012) involved synthesizing and characterizing pyranopyrazoles, including compounds with structural similarities to (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate. This research contributes to the understanding of molecular structures and properties of such compounds, which can be crucial for their application in various scientific fields (Al-Amiery et al., 2012).

  • Reactions Involving 3-Oxo-2,3-Dihydrobenzofuran : Research by Mérour and Cossais (1991) explored reactions involving 3-oxo-2,3-dihydrobenzofuran, a component of the compound . This study aids in understanding the chemical behavior and potential applications of these compounds in synthesizing pyran derivatives (Mérour & Cossais, 1991).

  • Synthesis and Characterization of Antimicrobial Compounds : Deep et al. (2014) synthesized novel 4-thiazolidinone derivatives, showing significant antimicrobial activity against various bacterial and fungal strains. The study demonstrates the potential of structurally related compounds in antimicrobial applications (Deep et al., 2014).

properties

IUPAC Name

[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO8/c1-30-19-10-5-15(12-21(19)31-2)24(27)32-17-8-9-18-20(13-17)33-22(23(18)26)11-14-3-6-16(7-4-14)25(28)29/h3-13H,1-2H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCAJURBSVNGIG-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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